Urease Inhibition: 5-Aminopyridine-3-carbothioamide vs. Optimized Pyridine Carboxamide Derivatives
5-Aminopyridine-3-carbothioamide demonstrates urease inhibitory activity, a key target for combating Helicobacter pylori infections. While optimized derivatives in the pyridine carboxamide class can achieve potent IC50 values in the low micromolar range (e.g., 1.07 µM), the unsubstituted 5-Aminopyridine-3-carbothioamide provides a baseline activity with an IC50 of 21.8 µM (2.18E+4 nM) against H. pylori urease [1]. This establishes its utility as a starting scaffold for further derivatization aimed at improving potency, as seen with 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) which achieves an IC50 of 1.07 µM [2].
| Evidence Dimension | Urease Inhibition (IC50) |
|---|---|
| Target Compound Data | 21.8 µM (2.18E+4 nM) |
| Comparator Or Baseline | 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6): 1.07 µM |
| Quantified Difference | 5-Aminopyridine-3-carbothioamide is ~20-fold less potent than the optimized derivative Rx-6. |
| Conditions | Inhibition of Helicobacter pylori ATCC 43504 urease, assessed by reduction in ammonia production after 1.5 h preincubation under cell-free conditions [1]. |
Why This Matters
This data provides a quantitative baseline for medicinal chemists seeking to optimize urease inhibitors, confirming the core scaffold's activity and guiding structure-activity relationship (SAR) studies.
- [1] BindingDB. (2020). BDBM50449769 (CHEMBL4161538). BindingDB Affinity Data. View Source
- [2] Naseer, A., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Pharmaceuticals, 15(10), 1288. View Source
